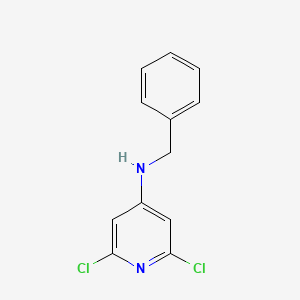

Benzyl-(2,6-dichloro-pyridin-4-yl)-amine

Description

Benzyl-(2,6-dichloro-pyridin-4-yl)-amine (CAS: 868665-68-3, molecular formula: C₁₂H₁₀Cl₂N₂) is a halogenated aromatic amine featuring a pyridine core substituted with two chlorine atoms at the 2- and 6-positions and a benzylamine group at the 4-position. This compound’s structure combines electron-withdrawing chlorine substituents with the aromatic benzyl group, imparting unique electronic and steric properties.

The compound’s synthesis may involve palladium-catalyzed hydrogenation or ring-opening metathesis reactions (ROM-RCM), as suggested by procedures for similar benzyl-protected amines . Its dichloro-substituted pyridine core likely influences reactivity in organic transformations, such as hydrogenation or oxidation, compared to non-halogenated analogues.

Properties

Molecular Formula |

C12H10Cl2N2 |

|---|---|

Molecular Weight |

253.12 g/mol |

IUPAC Name |

N-benzyl-2,6-dichloropyridin-4-amine |

InChI |

InChI=1S/C12H10Cl2N2/c13-11-6-10(7-12(14)16-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) |

InChI Key |

DUTQVASSZKFZPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=NC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Displacement of Halogen

The most common method involves SNAr between 2,4,6-trichloropyridine and benzylamine. The 4-chlorine is selectively displaced due to the electron-withdrawing effects of the adjacent chlorines at positions 2 and 6, which activate the pyridine ring for nucleophilic attack.

Typical Conditions

- Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

- Base : Potassium carbonate (K₂CO₃) or cesium fluoride (CsF)

- Temperature : 80–120°C

- Time : 12–24 hours

Example Procedure

Regioselectivity and Electronic Effects

In symmetric 2,6-dichloropyridines, the 4-position is the only site para to both chlorines, making it the preferred target for substitution. Computational models (e.g., electrostatic potential mapping) confirm enhanced reactivity at this position due to the cumulative electron-withdrawing effects.

Transition Metal-Catalyzed Amination

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling enables substitution at the 4-position of 2,6-dichloro-4-iodopyridine (if accessible). This method is advantageous for sterically hindered substrates.

Typical Conditions

- Catalyst : Pd₂(dba)₃ (2 mol%)

- Ligand : RuPhos (4 mol%)

- Base : Sodium tert-butoxide (NaOtBu)

- Solvent : Toluene or 1,4-dioxane

- Temperature : 100–110°C

Example Procedure

Ullmann Coupling

Copper-mediated reactions offer a cost-effective alternative, though with lower efficiency.

Conditions

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-phenanthroline

- Solvent : Dimethylacetamide (DMA)

- Temperature : 120°C

Yield : 40–50% after 24 hours.

Optimization and Challenges

Solvent and Base Selection

Competing Side Reactions

- Over-alkylation : Mitigated by using benzylamine in slight excess (1.2–1.5 equiv).

- Pd contamination : Addressed via silica-bound palladium catalysts.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Conditions | Advantages |

|---|---|---|---|---|

| SNAr | 2,4,6-Trichloropyridine | 60–75% | 100°C, 18h | High regioselectivity, no metal catalyst |

| Buchwald-Hartwig | 2,6-Dichloro-4-iodopyridine | 50–65% | 110°C, Pd catalyst | Tolerates steric hindrance |

| Ullmann Coupling | 2,6-Dichloro-4-iodopyridine | 40–50% | 120°C, Cu catalyst | Low cost |

Recent Advances and Alternatives

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 30–60 minutes while maintaining yields (~70%).

Deuterated Analogues

Deuterated benzylamines (e.g., C₆D₅CD₂NH₂) have been incorporated using lithium aluminum deuteride (LAD), though yields are moderate (40%).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 6 of the pyridine ring are susceptible to nucleophilic displacement. Common reagents and outcomes include:

The reaction mechanism involves SNAr (nucleophilic aromatic substitution), where electron-withdrawing groups on the pyridine ring enhance electrophilicity at the chlorine positions. Steric effects influence regioselectivity, with the 6-position often more reactive due to reduced steric hindrance.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, enabling C–C and C–N bond formation:

Suzuki–Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Benzylamino-2,6-diphenylpyridine | 78% | |

| 2-Isopropylphenyl | Silica-bound DPP-Pd | 6-(2-Isopropylphenyl)-pyridin-4-yl-amine | 65% |

Reactions typically occur under microwave irradiation (150°C, 30 min) for rapid completion .

Buchwald–Hartwig Amination

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Piperidin-4-ylmethylamine | Pd₂(dba)₃, DavePhos, KOtBu, 100°C, 18 h | 4-(Piperidin-4-ylmethylamino)-2,6-dichloropyridine | 40% |

Alkylation and Arylation

The benzylamine group undergoes alkylation at the nitrogen atom:

| Electrophile | Base | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | NaH, THF, 0°C | N,N-Dibenzyl-2,6-dichloro-pyridin-4-amine | 82% | |

| Methyl iodide | Et₃N, CH₂Cl₂ | N-Methyl-N-benzyl-2,6-dichloro-pyridin-4-amine | 75% |

Arylation with aryl halides proceeds via Ullmann-type couplings under Cu catalysis .

Oxidation and Reduction

The amine group and pyridine ring participate in redox reactions:

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Oxidation | m-CPBA, CH₂Cl₂, RT | Pyridine N-oxide derivative | Selective N-oxidation |

| Reduction | H₂, Pd/C, MeOH | 2,6-Dichloro-4-aminotetrahydropyridine | Ring saturation |

Heterocycle Functionalization

The compound serves as a precursor for fused heterocycles:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NaN₃, CuI, DMF | 120°C, 24 h | Imidazo[4,5-c]pyridine derivatives | TLR7 agonist candidates |

| CS₂, KOH | Reflux, 6 h | Thiazolo[4,5-c]pyridin-4-amine | Enzyme inhibition studies |

Stability and Degradation Pathways

Key stability observations under varying conditions:

-

Thermal : Decomposes above 200°C via C–N bond cleavage.

-

Photolytic : UV light induces partial dechlorination at 6-position.

-

Hydrolytic : Stable in neutral H₂O but degrades in acidic/basic media to 4-aminopyridine derivatives .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference |

|---|---|

| 2,6-Dichloro-N-methylpyridin-4-amine | Lower N-alkylation yields due to steric hindrance |

| 4-Amino-2,6-dichloropyridine | Faster nucleophilic substitution (no benzyl group) |

Scientific Research Applications

Pharmaceutical Applications

Benzyl-(2,6-dichloro-pyridin-4-yl)-amine has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural properties suggest that it may exhibit various biological activities, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structures have been shown to inhibit specific protein kinases associated with cancer progression.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibits Bcr-Abl1 kinase | |

| N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine | Potential alternative with different activity profile |

Case Study: A study focused on the synthesis and evaluation of various analogues of this compound showed promising results in inhibiting cancer cell lines through targeted kinase inhibition .

Neurological Applications

The compound has also been explored for its effects on cannabinoid receptors, particularly the CB2 receptor. Modifications to the chemical structure can enhance its selectivity and efficacy.

| Compound | Receptor Targeted | Activity | Reference |

|---|---|---|---|

| 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione | Cannabinoid CB2 receptor | Selective agonist activity |

Case Study: Research indicated that modifications to similar compounds resulted in increased potency and selectivity for cannabinoid receptors, suggesting potential therapeutic uses in pain management and inflammation .

Biochemical Research

This compound is utilized in biochemical studies to understand protein interactions and enzymatic mechanisms.

Protein Interaction Studies

The compound's ability to bind to specific proteins or enzymes is critical for elucidating its mechanism of action. Such studies are essential for identifying therapeutic targets.

Case Study: Interaction studies demonstrated that this compound binds effectively to Toll-like receptors, which play a significant role in immune response modulation .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods that allow for structural modifications aimed at enhancing biological activity.

Synthetic Methods

Several synthetic pathways have been developed for producing this compound:

| Synthesis Method | Description |

|---|---|

| Pd-catalyzed C–N cross-coupling | Efficient route for obtaining derivatives with varied substituents |

| Nitration of pyridine derivatives | Allows introduction of functional groups to enhance activity |

These synthetic strategies highlight the versatility of this compound and its derivatives in medicinal chemistry.

Mechanism of Action

The mechanism of action of Benzyl-(2,6-dichloro-pyridin-4-yl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,6-Dichloro-N-phenylpyrimidin-4-amine (CAS: 28230-47-9)

- Molecular Formula : C₁₀H₈Cl₂N₄

- Key Features : Replaces the pyridine ring with a pyrimidine core but retains the 2,6-dichloro and aryl-amine substituents.

- Reactivity/Safety: Classified as hazardous under GHS guidelines, requiring precautions for inhalation and skin contact .

(2,6-Bis-benzyloxy-pyrimidin-4-yl)-methyl-amine (CAS: 856974-71-5)

- Molecular Formula : C₁₉H₁₉N₃O₂

- Key Features : Substitutes chlorine atoms with benzyloxy groups and replaces pyridine with pyrimidine. The bulky benzyloxy groups increase steric hindrance but enhance lipophilicity (LogP: 3.75) .

- Reactivity : Benzyloxy groups may improve yields in ROM-RCM reactions under mild conditions compared to chlorinated analogues (e.g., 80% yield without HCl) .

4-(2,6-Diphenylpyridin-4-yl)aniline (CAS: 61102-76-9)

- Molecular Formula : C₂₃H₁₈N₂

- Key Features : Features a pyridine ring with phenyl groups at the 2- and 6-positions and an aniline substituent. The absence of halogens reduces electron-withdrawing effects, while bulky phenyl groups amplify steric hindrance.

- Applications : Likely used in materials science or catalysis due to extended aromaticity and stability .

Comparative Data Table

*ROM-RCM yields referenced from benzyl-substituted analogues in .

Key Research Findings

In contrast, benzyloxy groups (e.g., in 856974-71-5) improve yields under mild conditions due to reduced steric bulk and enhanced electron-donating effects .

Oxidation Susceptibility: Aromatic amines with electron-donating groups (e.g., benzyl, aniline) are prone to enzymatic oxidation by ammonia monooxygenase (AMO), whereas chlorine’s electron-withdrawing nature may protect this compound from such degradation .

Synthetic Adaptability :

- Hydrogenation of benzyl-protected amines typically requires Pd catalysts (e.g., Pd(OH)₂/C) and elevated H₂ pressure . The dichloro-pyridine core may necessitate modified conditions (e.g., longer reaction times) due to reduced catalyst accessibility.

Biological Activity

Benzyl-(2,6-dichloro-pyridin-4-yl)-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anticancer Properties : Some studies indicate that compounds with similar structures exhibit selective inhibition of cancer cell growth. For instance, substituted aryl benzylamines have been designed as potential agents for prostate cancer therapeutics, demonstrating significant cytotoxicity against cancer cell lines such as PC3 and DU145 .

- Enzyme Inhibition : The compound's structure allows it to interact with specific proteins or enzymes. Interaction studies have shown that it may act as an inhibitor of certain kinases involved in cancer progression.

- Antioxidant Activity : Similar compounds have demonstrated antioxidative properties, which can contribute to their therapeutic potential by mitigating oxidative stress in cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Studies have shown that modifications in the benzyl group or the dichloro substituents can significantly alter its potency and selectivity against various biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased cytotoxicity in certain cancer cell lines |

| Substitution at the amino group | Altered binding affinity to target enzymes |

Case Studies and Research Findings

- Prostate Cancer Therapeutics : A study focused on substituted aryl benzylamines found that specific modifications led to enhanced selectivity and potency against prostate cancer cell lines. The compound showed IC50 values indicating effective inhibition of cell proliferation at low concentrations .

- Inhibition of Thymidine Phosphorylase : Research indicated that related compounds exhibited inhibitory activity against thymidine phosphorylase, suggesting potential applications in cancer treatment through modulation of nucleotide metabolism .

- Antioxidative Effects : Another study reported that similar pyridine derivatives demonstrated significant antioxidative effects, contributing to their potential use in combating oxidative stress-related diseases .

Q & A

Q. What are the recommended synthetic routes for Benzyl-(2,6-dichloro-pyridin-4-yl)-amine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, analogous compounds like [Benzyl-(2-naphthylmethyl)-propargyl]-amine (15) were synthesized by reacting secondary amines with propargyl bromide in the presence of triethylamine (TEA), yielding 82% after purification with isopropanol . Optimize solvent choice (e.g., anhydrous CH₂Cl₂ for moisture-sensitive steps) and catalyst (e.g., TEA for acid scavenging). Monitor reaction progress via TLC and confirm purity via flash chromatography.

| Key Parameters | Example Values | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous CH₂Cl₂, isopropanol | Polar aprotic solvents enhance nucleophilicity. |

| Temperature | Reflux (e.g., 40–80°C) | Higher temps accelerate kinetics but may degrade sensitive groups. |

| Catalyst/Base | TEA, NaOH | Neutralizes HBr byproducts, shifting equilibrium. |

| Purification Method | Flash chromatography | Removes unreacted amines/halides, improving purity. |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns and amine proton integration. For example, in compound 15, aromatic protons appear at δ 7.2–7.8 ppm, while propargyl protons resonate at δ 2.1–2.3 ppm . HRMS validates molecular weight (e.g., [M+H]+ 286.1538 for compound 15 ). Elemental analysis (e.g., C: 88.40%, H: 6.68%) ensures stoichiometric consistency. For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve overlaps, as seen in unresolved C4/C6 carbons in some triazine derivatives .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow strict PPE guidelines: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions releasing volatile byproducts (e.g., HBr). Waste must be segregated and disposed via certified biohazard contractors, as recommended for structurally similar amines . Conduct risk assessments for amine reactivity (e.g., potential for exothermic reactions with strong acids/bases).

Advanced Research Questions

Q. How can reaction mechanisms involving this amine be elucidated, particularly in nucleophilic substitution or coupling reactions?

- Methodological Answer : Employ kinetic studies (e.g., variable temperature NMR) to identify rate-determining steps. For example, in epoxy-amine networks, the addition of amines to epoxides follows second-order kinetics, influenced by steric hindrance from dichloro substituents . Isotopic labeling (e.g., ¹⁵N-labeled amines) can track bond formation. Computational tools like DFT calculations (using Gaussian or ORCA) model transition states and charge distribution, supported by NIST’s thermodynamic data .

Q. How should researchers address contradictory spectral data (e.g., missing or overlapping NMR signals)?

- Methodological Answer : Overlapping signals (e.g., C4/C6 carbons in triazine derivatives ) require deuterated solvent screening (DMSO-d6 vs. CDCl₃) to shift resonances. Use DEPT-135 to distinguish CH₂/CH₃ groups. For missing signals, cross-validate with IR spectroscopy (amine N-H stretches ~3300 cm⁻¹) or X-ray crystallography for unambiguous structural confirmation.

Q. What strategies optimize stability studies of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated degradation studies :

- Thermal Stability : Heat samples to 40–80°C for 48–72 hrs; monitor via HPLC for decomposition products .

- pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound via LC-MS. For example, dichloro-substituted amines may hydrolyze under strongly acidic/basic conditions, releasing benzyl chloride byproducts.

- Light Sensitivity : Expose to UV (254 nm) and analyze photodegradation pathways using HRMS/MS.

Q. How can computational modeling predict the reactivity of this amine in drug discovery or materials science?

- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to biological targets (e.g., kinase enzymes). Molecular dynamics simulations (GROMACS) evaluate conformational stability in polymer matrices, such as epoxy-amine networks . Validate predictions with experimental e.g., correlate computed amine basicity (pKa) with observed reaction rates in nucleophilic substitutions.

Q. What role does this amine play in polymer network synthesis, and how is crosslinking efficiency measured?

- Methodological Answer : As a multifunctional amine, it can crosslink epoxide or diisocyanate prepolymers. For example, epoxy-amine networks form via step-growth polymerization, with gelation points determined by rheometry (e.g., storage modulus G’ > loss modulus G’’) . Measure crosslink density using swelling experiments (Flory-Rehner equation) or DMA to assess Tg shifts.

Contradictory Data Analysis

Q. How to resolve discrepancies in reported synthetic yields for analogous compounds?

- Methodological Answer : Variables include:

- Catalyst Purity : Trace metals in TEA may inhibit reactions; use freshly distilled bases.

- Moisture Control : Anhydrous conditions critical for halide intermediates (e.g., 96% yield in anhydrous CH₂Cl₂ vs. 70% in humid conditions) .

- Workup Procedures : Inefficient extraction (e.g., pH adjustment errors during basification) reduces recovery.

Tables for Key Findings

Table 1 : Comparative Yields in Amine Synthesis

| Compound | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| [Benzyl-(2-naphthylmethyl)-amine] | Propargyl bromide, TEA, 0°C→RT | 82 | |

| Epoxy-amine prepolymers | Epichlorohydrin, 60°C, 6 hrs | 96 |

Table 2 : Spectral Benchmarks for Validation

| Technique | Key Peaks/Data | Reference Compound |

|---|---|---|

| ¹H NMR | δ 2.1–2.3 ppm (propargyl CH₂) | Compound 15 |

| HRMS | [M+H]+ 286.1538 | Compound 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.